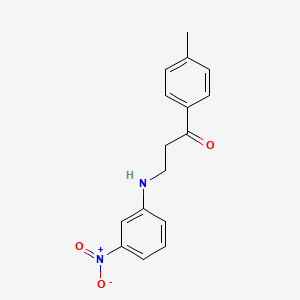

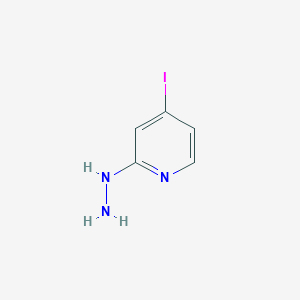

![molecular formula C23H27N3O4S B2669926 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-65-5](/img/structure/B2669926.png)

5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a type of pyrrolo[1,2-a]quinoxalin-4(5H)-one . Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . They have been found to possess good antineoplastic activity .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through a visible light-mediated process involving the ring opening and cyclization of aryl cyclopropanes . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds . The scalability of the developed protocol has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-ones is complex, involving a fused ring system. The quinoxaline core is an important chemical moiety that demonstrates a wide range of physicochemical and biological activities .Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review will focus on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation and phosphonation of quinoxalin-2(1H)-ones .科学的研究の応用

Neuropsychiatric and Neurological Disorder Treatment Applications

A study describes a class of tetracyclic butyrophenones, closely related to the chemical structure , showing potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These compounds, exemplified by ITI-007, demonstrate significant antipsychotic efficacy, highlighting their potential for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

Anticancer Activity

Another study on novel synthetic makaluvamine analogs, structurally related to the queried compound, showed significant in vitro and in vivo anticancer activity, especially against breast cancer. These compounds have been noted for their potential as therapeutic agents in cancer treatment, suggesting the broader potential of quinoxaline derivatives in oncology (Wei Wang et al., 2009).

Antibacterial Applications

A novel series of thiazolopyrazine-incorporated tetracyclic quinolones, related in structural complexity to the compound , were synthesized and showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates the compound's class's potential in developing new antibacterial agents (Y. Inoue et al., 1994).

Corrosion Inhibition

Research into 5-N-((alkylamino)methyl)quinolin-8-ol analogs for C40E steel in sulfuric acid demonstrated good corrosion inhibition, indicating the utility of quinoxaline derivatives in industrial applications related to corrosion protection (M. El Faydy et al., 2021).

Chemical Synthesis and Drug Development

The synthesis of pyrrolo[4,3,2-de]quinolines from quinoline precursors, including methods for creating tetracyclic quinoline derivatives, suggests the chemical versatility of these compounds. Such synthetic pathways enable the development of novel drugs and materials, underscoring the importance of these compounds in chemical research (D. Roberts et al., 1997).

作用機序

While the specific mechanism of action for “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is not mentioned in the search results, it is known that pyrrolo[1,2-a]quinoxalin-4(5H)-ones possess good antineoplastic activity . This suggests that they may interact with biological targets to inhibit the growth of cancer cells.

将来の方向性

The future directions for research into “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their antineoplastic activity , these compounds could be of interest in the development of new cancer therapies. Additionally, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups could be a promising area of future research .

特性

IUPAC Name |

5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWVWWMKAQUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

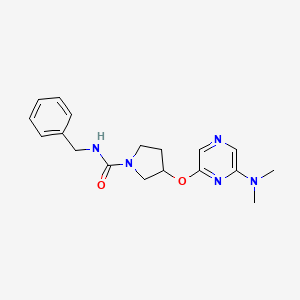

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)

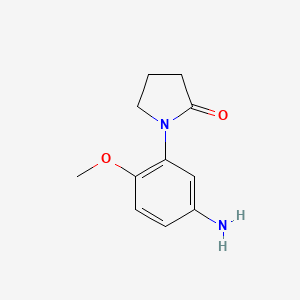

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)

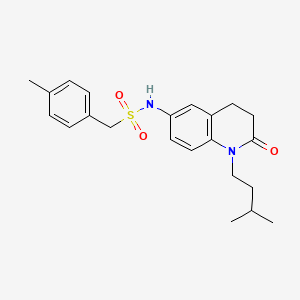

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)

![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)